1-(2-Hydroxy-3-methoxyphenyl)ethanone
Overview
Description
1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as 2-Hydroxy-3-methoxyacetophenone, is an organic compound with the molecular formula C9H10O3. It is a derivative of acetophenone and is characterized by the presence of a hydroxy group and a methoxy group on the benzene ring. This compound is of interest due to its various applications in scientific research and industry .
Mechanism of Action
Target of Action
1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as Ethanone, is a chemical compound with the molecular formula C9H10O3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the hydroxyl and carbonyl groups are involved in a strong intramolecular resonance-assisted hydrogen bond . This interaction could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that the compound can form molecular stacks in a certain direction with a centroid-to-centroid separation . This could potentially affect various biochemical pathways and their downstream effects.
Result of Action
It’s known that the compound has the ability to form strong intramolecular hydrogen bonds , which could potentially influence its molecular and cellular effects.
Action Environment
It’s known that the compound is a solid with a faint odor of vanilla . It’s soluble in hot water, alcohol, benzene, chloroform, DMSO, and DMF . These properties could potentially be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-3-methoxyphenyl)ethanone can be synthesized through several methods. One common method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride as a catalyst, conducted without a solvent at temperatures between 120-140°C . Another method is the Hoesch condensation of orcinol with methoxyacetonitrile .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxy and methoxy groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Hydroxy-3-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammation and oxidative stress-related conditions.
Industry: It is used in the production of pharmaceuticals, fragrances, and other fine chemicals
Comparison with Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone:
1-(3-Hydroxy-2-methoxyphenyl)ethanone: This compound has the hydroxy and methoxy groups in different positions on the benzene ring.
Uniqueness: 1-(2-Hydroxy-3-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups in specific positions allows for unique interactions in chemical reactions and biological systems .
Properties
IUPAC Name |
1-(2-hydroxy-3-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEOJJIAYZCDPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220574 | |
Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-98-0 | |
Record name | 2'-Hydroxy-3'-methoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 703-98-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-HYDROXY-3'-METHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHU0JK94DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2-Hydroxy-3-methoxyphenyl)ethanone in the context of this research?
A: This compound, identified as "Impurity 4" or "O-acetoisovanillone impurity-2" in the study [], is not the primary focus but rather an impurity identified during the synthesis of acetovanillone. Acetovanillone is a crucial starting material for synthesizing iloperidone, an antipsychotic drug. Understanding and characterizing impurities like this compound is vital for ensuring the quality, safety, and efficacy of the final drug product.
Q2: How was this compound characterized in this study?
A2: The researchers used a combination of spectroscopic techniques to confirm the structure and identity of this impurity. These techniques included:
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